ethyl 2-[4-(methylsulfonyl)phenyl]nicotinate
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Overview
Description
Ethyl 2-[4-(methylsulfonyl)phenyl]nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a nicotinic acid ester group and a methylsulfonyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(methylsulfonyl)phenyl]nicotinate typically involves the esterification of nicotinic acid with ethanol in the presence of a suitable catalyst. The methylsulfonyl group is introduced via a sulfonation reaction using methylsulfonyl chloride and a base such as pyridine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(methylsulfonyl)phenyl]nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, methylthio-substituted compounds, and various substituted nicotinates.
Scientific Research Applications
Ethyl 2-[4-(methylsulfonyl)phenyl]nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(methylsulfonyl)phenyl]nicotinate involves its interaction with specific molecular targets. The methylsulfonyl group is known to enhance the compound’s ability to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The nicotinate moiety may also contribute to its biological activity by interacting with nicotinic receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[4-(methylthio)phenyl]nicotinate: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Ethyl 2-[4-(methylsulfonyl)phenyl]benzoate: Similar structure but with a benzoate ester instead of a nicotinate ester.
Uniqueness
Ethyl 2-[4-(methylsulfonyl)phenyl]nicotinate is unique due to its combination of a nicotinic acid ester and a methylsulfonyl-substituted phenyl ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
ethyl 2-(4-methylsulfonylphenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-3-20-15(17)13-5-4-10-16-14(13)11-6-8-12(9-7-11)21(2,18)19/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZMEVLOANKONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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